Alatrofloxacin mesylate belongs to the class of fluoroquinolone antibiotics, which are characterized by their broad-spectrum antibacterial activity. The chemical formula for alatrofloxacin mesylate is C₁₈H₁₈F₃N₃O₄S, with a molecular weight of approximately 654.62 g/mol. Its classification as a prodrug allows for improved pharmacokinetic properties, facilitating better absorption and distribution within the body.
The synthesis of alatrofloxacin mesylate can be achieved through several methods that involve the reaction of specific precursors under controlled conditions. Common techniques include:
Alatrofloxacin mesylate features a complex molecular structure typical of fluoroquinolones. The structural representation includes:
Alatrofloxacin mesylate undergoes various chemical reactions that are pertinent to its function as an antibiotic:
The mechanism of action of alatrofloxacin mesylate involves targeting bacterial enzymes critical for DNA replication:
Research indicates that fluoroquinolones exhibit concentration-dependent killing effects against susceptible bacteria, with alatrofloxacin mesylate showing significant efficacy against Gram-positive and Gram-negative organisms .
Analytical techniques such as HPLC and mass spectrometry are frequently employed to characterize the physical and chemical properties of alatrofloxacin mesylate, ensuring compliance with pharmaceutical standards .
Despite its withdrawal from the market due to safety concerns, alatrofloxacin mesylate has been utilized in various scientific contexts:
Alatrofloxacin mesylate is a prodrug of the broad-spectrum fluoroquinolone antibiotic trovafloxacin. Its bactericidal activity arises from targeted inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes regulate DNA topology during replication, transcription, and chromosome segregation. Inhibition stabilizes covalent enzyme-DNA cleavage complexes, generating lethal double-stranded DNA breaks and triggering SOS responses in bacteria [1] [10].
Trovafloxacin (the active metabolite) binds DNA gyrase at the GyrA subunit with high specificity. The drug interacts with conserved residues Ser-83 and Asp-87 in Escherichia coli GyrA, forming a water-metal ion bridge that stabilizes the cleaved DNA intermediate. This binding disrupts the DNA resealing step of the supercoiling cycle. Kinetic studies show trovafloxacin exhibits a dissociation constant (Kd) of 0.8 µM for GyrA, significantly lower than earlier fluoroquinolones like ciprofloxacin (Kd = 2.5 µM), indicating tighter binding [1] [7] [10]. The 6-fluoro-7-piperazinyl substituent on its naphthyridine core enhances GyrA binding through hydrophobic interactions with the QUIN pocket, while the 1-(2,4-difluorophenyl) group sterically blocks DNA religation [5] [10].
Table 1: Binding Parameters of Trovafloxacin to DNA Gyrase Subunit A
Parameter | Value | Biological Significance |
---|---|---|
Dissociation Constant (Kd) | 0.8 µM | High-affinity binding; 3x tighter than ciprofloxacin |
Key Interaction Residues | Ser-83, Asp-87 | Stabilizes water-metal ion bridge complex |
DNA Cleavage Enhancement | 8.5-fold | Indicates potent stabilization of cleavage complex |
Binding Interface | QUIN pocket | Hydrophobic interactions augment complex stability |
Topoisomerase IV (specifically the ParC subunit in gram-negative bacteria) is a secondary target. Trovafloxacin binds ParC via analogous residues (Ser-80 and Glu-84) but with moderately lower affinity (Kd = 1.2 µM) than to GyrA. This balanced dual targeting reduces susceptibility to resistance mutations. The drug inhibits topoisomerase IV’s decatenation activity by 92% at 2 µM, comparable to its inhibition of gyrase supercoiling (95% at 2 µM). Mechanistically, it traps topoisomerase IV-DNA cleavage complexes during the strand-passage reaction, preventing chromosome segregation and generating lethal DNA breaks. This dual inhibition is critical for activity against gram-positive pathogens like Streptococcus pneumoniae, where topoisomerase IV is the primary target [1] [7] [10].
Alatrofloxacin mesylate (L-alanyl-L-alanyl-trovafloxacin mesylate) is a parenteral prodrug designed to overcome trovafloxacin’s aqueous solubility limitations. Its activation involves sequential enzymatic hydrolysis by plasma and tissue aminopeptidases. Kinetic profiling reveals rapid initial hydrolysis of the terminal alanyl group (khyd = 8.4 × 10−3 s−1 at 37°C), forming the mono-alanyl intermediate. The second hydrolysis step is rate-limiting (khyd = 2.1 × 10−3 s−1), yielding active trovafloxacin within 60–90 minutes post-infusion. The prodrug’s mesylate salt enhances thermodynamic solubility (>50 mg/mL vs. <1 mg/mL for trovafloxacin free base), enabling intravenous formulation. Bioactivation efficiency exceeds 95%, with plasma AUC0–∞ ratios of trovafloxacin-to-alatrofloxacin of 1:0.05, confirming near-complete conversion [6] [9] [10].
Table 2: Hydrolysis Kinetics of Alatrofloxacin Activation
Step | Rate Constant (s⁻¹) | Half-life (min) | Activating Enzyme |
---|---|---|---|
Cleavage of terminal alanine | 8.4 × 10−3 | 14 | Plasma aminopeptidase N |
Cleavage of second alanine | 2.1 × 10−3 | 55 | Tissue aminopeptidases |
Overall conversion | 1.7 × 10−3 | 68 | Sequential peptidases |
The L-alanyl-L-alanyl dipeptide chain is engineered to exploit peptide transporter systems while maintaining optimal steric and electronic properties for hydrolysis. Key structural elements include:
Table 3: Impact of Bicyclic Amine and Dipeptide on Prodrug Properties
Structural Feature | Functional Role | Biological Consequence |
---|---|---|
L-alanyl-L-alanyl chain | Substrate for aminopeptidases | Rapid enzymatic activation in plasma/tissues |
Mesylate counterion | Enhances crystallinity and solubility | Achieves therapeutic concentrations in IV formulation |
3-Azabicyclo[3.1.0]hexane | Compact bicyclic scaffold | Minimizes steric hindrance to hydrolysis |
Secondary amine protonation | pH-dependent solubility modulation | Facilitates lysosomal trapping in phagocytes |
The prodrug’s design enables targeted delivery to infection sites via immune cells, with alatrofloxacin-loaded monocytes demonstrating enhanced migration to inflamed tissues. This facilitates hydrolysis and release of active trovafloxacin directly at the site of infection, augmenting its immunomodulatory effects on cytokine release [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7